molecular formula C19H27NO5 B1625259 Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate CAS No. 191731-16-5

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate

Cat. No.: B1625259
CAS No.: 191731-16-5
M. Wt: 349.4 g/mol
InChI Key: FGKFTCDIARXOCS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate is a chemical compound with the molecular formula C15H22N2O4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl ester group, a cbz-protected amino group, and a keto group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate typically involves the protection of amino acids followed by esterification and amidation reactions. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable. The use of automated reactors and continuous flow systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The cbz-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the cbz-protected amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The cbz-protected amino group can be deprotected under specific conditions to release the free amine, which can then participate in further chemical reactions. The keto group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-3-amino-2-(cbz-amino)propanoate
  • Tert-butyl (S)-3-amino-2-(benzyloxycarbonyl)amino)propanoate
  • Tert-butyl (2S)-3-amino-2-[(benzyloxy)carbonyl]amino)propanoate

Uniqueness

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate is unique due to the presence of both a keto group and a cbz-protected amino group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl (4S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFTCDIARXOCS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459264
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191731-16-5
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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